

Thermochemical Profile of 2-Bromo-4-chloro-1-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-chloro-1-nitrobenzene

Cat. No.: B1277871

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available thermochemical data for **2-Bromo-4-chloro-1-nitrobenzene**. Due to the limited availability of direct experimental thermochemical values for this specific compound, this document focuses on providing key physical properties, a comparative analysis of thermochemical data for structurally related compounds, and detailed experimental protocols for the determination of such data.

Physicochemical Properties of 2-Bromo-4-chloro-1-nitrobenzene

While specific experimental thermochemical data such as enthalpy of formation remains scarce in publicly accessible literature, several key physicochemical properties have been reported. These are summarized in Table 1.

Table 1: Physicochemical Properties of **2-Bromo-4-chloro-1-nitrobenzene**

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrClNO ₂	[1]
Molecular Weight	236.45 g/mol	[2]
Appearance	White to light yellow crystal or crystalline powder	[1]
Melting Point	59-62 °C	[1]
Boiling Point	~290 °C	[1]
Solubility	Slightly soluble in water; soluble in ethanol, ether, and other non-polar solvents.	[1]

Thermochemical Data of Structurally Similar Compounds

To provide a valuable context for the thermochemical properties of **2-Bromo-4-chloro-1-nitrobenzene**, this section presents experimental data for analogous halogenated nitrobenzene compounds. The data, sourced from the NIST WebBook and other peer-reviewed literature, is summarized in Table 2. This comparative data can be instrumental for estimations and computational modeling.

Table 2: Standard Molar Enthalpy of Formation in the Solid Phase ($\Delta_f H^\circ_{\text{solid}}$) for Selected Halogenated Nitrobenzenes at 298.15 K

Compound	CAS Number	$\Delta_f H^\circ_{\text{solid}}$ (kJ/mol)
1-Chloro-2-nitrobenzene	88-73-3	-43.5
1-Chloro-4-nitrobenzene	100-00-5	-65.3
1-Bromo-4-nitrobenzene	586-78-7	-29.9
1,4-Dibromo-2-nitrobenzene	Not Available	+1.5
1,2-Dichloro-4-nitrobenzene	99-54-7	-84.1
1,4-Dichloro-benzene	106-46-7	-63.2
1,3-Dibromo-benzene	108-36-1	+30.1
1,4-Dibromo-benzene	106-37-6	+29.3

Note: The data presented is for comparative purposes and is sourced from the NIST Chemistry WebBook and related publications.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

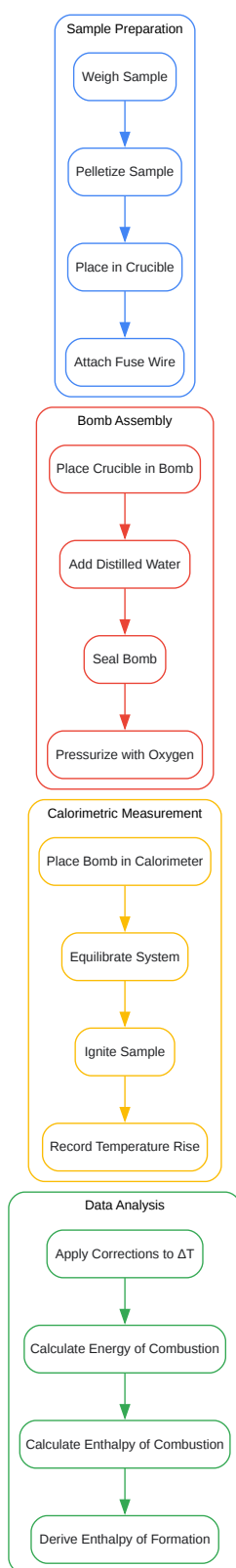
Experimental Protocols for Thermochemical Data Determination

The determination of accurate thermochemical data relies on precise and well-established experimental techniques. The following sections detail the methodologies for key experiments.

Combustion Calorimetry

Combustion calorimetry is a primary method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.

Experimental Workflow:



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Figure 1: Experimental workflow for combustion calorimetry.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the compound (typically in pellet form) is placed in a crucible. A fuse wire is attached to facilitate ignition.
- **Bomb Assembly:** The crucible is placed inside a high-pressure vessel known as a "bomb." A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.
- **Calorimetric Measurement:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The sample is then ignited electrically. The temperature of the water is meticulously recorded before, during, and after the combustion to determine the temperature rise.
- **Data Analysis:** The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition wire. The energy of combustion is calculated using the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). This value is then used to calculate the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation.^[13]

Knudsen Effusion Method

The Knudsen effusion method is utilized to determine the vapor pressure of a substance, from which the enthalpy of sublimation can be derived.

Methodology:

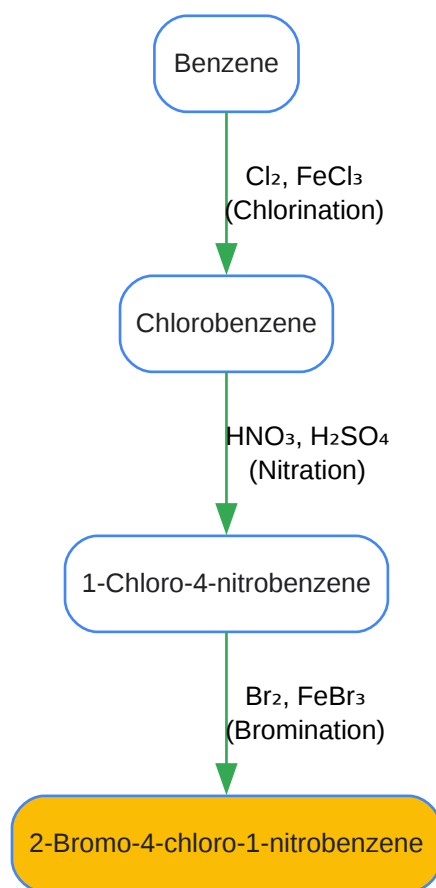
- **Sample Preparation:** A small amount of the solid sample is placed into a Knudsen cell, a small container with a precisely machined, small orifice.
- **Experimental Setup:** The Knudsen cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.
- **Measurement:** As the substance sublimates, the vapor effuses through the orifice. The rate of mass loss of the cell is measured over time using a highly sensitive microbalance.

- Data Analysis: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates vapor pressure to the rate of effusion, the area of the orifice, the temperature, and the molar mass of the substance. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[14][15][16][17][18]

Synthesis and Decomposition Pathways

Synthesis of 2-Bromo-4-chloro-1-nitrobenzene

The synthesis of **2-Bromo-4-chloro-1-nitrobenzene** is typically achieved through a multi-step electrophilic aromatic substitution starting from benzene.



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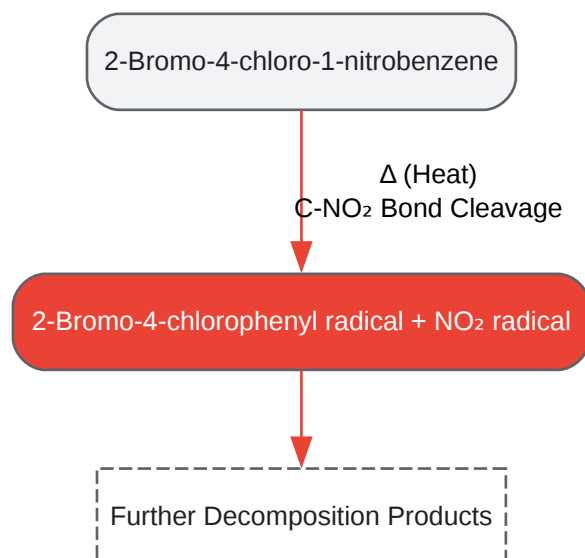
Figure 2: Synthetic pathway for **2-Bromo-4-chloro-1-nitrobenzene**.

The synthesis involves three primary steps:

- Chlorination: Benzene is treated with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl_3), to produce chlorobenzene.
- Nitration: Chlorobenzene is then nitrated using a mixture of nitric acid (HNO_3) and sulfuric acid (H_2SO_4). The chloro group is an ortho-, para-director, leading to the formation of 1-chloro-4-nitrobenzene as the major product.
- Bromination: Finally, 1-chloro-4-nitrobenzene is brominated with bromine and a Lewis acid catalyst like ferric bromide (FeBr_3). The nitro group is a meta-director, and the chloro group is an ortho-, para-director. Their combined directing effects favor the substitution of bromine at the position ortho to the chlorine and meta to the nitro group, yielding the desired **2-Bromo-4-chloro-1-nitrobenzene**.^[19]

Plausible Thermal Decomposition Pathway

While a specific, detailed experimental study on the thermal decomposition of **2-Bromo-4-chloro-1-nitrobenzene** is not readily available, a plausible initial pathway can be inferred from studies on similar nitroaromatic compounds. The primary decomposition is often initiated by the cleavage of the C- NO_2 bond.



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